molecular formula C7H4BrNO4 B1266750 5-Bromo-2-nitrobenzoic acid CAS No. 6950-43-2

5-Bromo-2-nitrobenzoic acid

Cat. No.: B1266750
CAS No.: 6950-43-2
M. Wt: 246.01 g/mol
InChI Key: FNINYRSNPGPWEL-UHFFFAOYSA-N
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Description

5-Bromo-2-nitrobenzoic acid: is an organic compound with the molecular formula C₇H₄BrNO₄. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 on the benzene ring are replaced by bromine and nitro groups, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination and Nitration: One common method to synthesize 5-Bromo-2-nitrobenzoic acid involves the bromination of 2-nitrobenzoic acid. This process typically uses bromine as the brominating agent in the presence of a catalyst such as iron or aluminum chloride.

    Industrial Production: Industrial production methods often involve multi-step synthesis starting from readily available precursors. For example, 2-nitrobenzoic acid can be brominated using bromine and a suitable catalyst to yield this compound.

Chemical Reactions Analysis

Types of Reactions:

    Electrophilic Aromatic Substitution: The nitro and bromo groups on the benzene ring make 5-Bromo-2-nitrobenzoic acid a suitable candidate for electrophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.

    Suzuki-Miyaura Coupling: The bromo group allows for Suzuki-Miyaura coupling reactions, where the compound can be coupled with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Bromination: Bromine, iron or aluminum chloride as catalysts.

    Reduction: Tin and hydrochloric acid, catalytic hydrogenation.

    Suzuki-Miyaura Coupling: Palladium catalyst, boronic acids, potassium carbonate.

Major Products:

    Reduction: 5-Amino-2-nitrobenzoic acid.

    Suzuki-Miyaura Coupling: Biaryl compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-2-nitrobenzoic acid primarily involves its role as an intermediate in various chemical reactions. The nitro group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution. The bromo group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds .

Properties

IUPAC Name

5-bromo-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNINYRSNPGPWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289945
Record name 5-bromo-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6950-43-2
Record name 6950-43-2
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Record name 5-bromo-2-nitrobenzoic acid
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Record name 5-bromo-2-nitrobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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